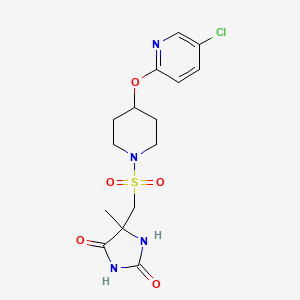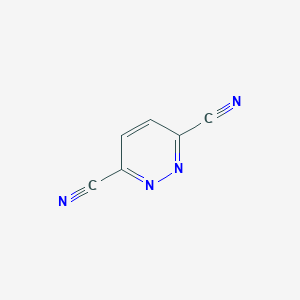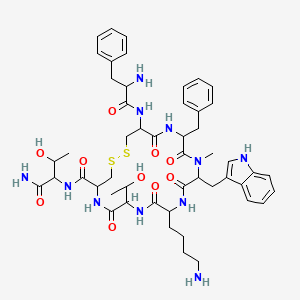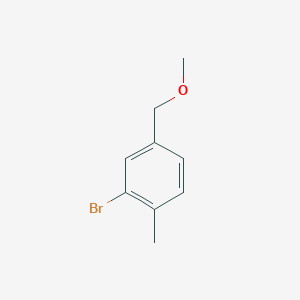
2-Propanol, iron(3+) salt (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fe(C3H7O)3
. This compound is of significant interest due to its applications in various fields such as catalysis, materials science, and organic synthesis.准备方法
Synthetic Routes and Reaction Conditions: 2-Propanol, iron(3+) salt (9CI) can be synthesized through the reaction of iron(III) chloride with isopropanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
FeCl3+3C3H7OH→Fe(C3H7O)3+3HCl
Industrial Production Methods: Industrial production of 2-Propanol, iron(3+) salt (9CI) often involves large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: 2-Propanol, iron(3+) salt (9CI) can undergo oxidation reactions, often facilitated by its iron(III) center.
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: The isopropoxide ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or peroxides can be used as oxidizing agents.
Reduction: Reducing agents such as hydrazine or sodium borohydride.
Substitution: Ligand exchange reactions often use alcohols or amines as substituting agents.
Major Products Formed:
Oxidation: Formation of iron oxides or hydroxides.
Reduction: Formation of iron(II) isopropoxide.
Substitution: Formation of new iron(III) complexes with different ligands.
科学研究应用
2-Propanol, iron(3+) salt (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: Employed in the preparation of iron oxide nanoparticles and thin films.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of coatings, adhesives, and as a precursor for other iron-containing compounds.
作用机制
The mechanism by which 2-Propanol, iron(3+) salt (9CI) exerts its effects is largely dependent on its ability to coordinate with other molecules through its iron(III) center. This coordination can facilitate various catalytic processes, including electron transfer and bond formation. The molecular targets and pathways involved often include organic substrates that can interact with the iron center, leading to the desired chemical transformations.
相似化合物的比较
Iron(III) acetylacetonate: Another iron(III) compound used in catalysis and materials science.
Iron(III) chloride: Commonly used in organic synthesis and as a precursor for other iron compounds.
Iron(III) nitrate: Used in various industrial and laboratory applications.
Uniqueness: 2-Propanol, iron(3+) salt (9CI) is unique due to its specific ligand environment provided by the isopropoxide groups. This unique structure imparts distinct reactivity and stability, making it particularly useful in applications where other iron(III) compounds may not be as effective.
属性
CAS 编号 |
502497-80-5 |
|---|---|
分子式 |
C3H8FeO |
分子量 |
115.94 g/mol |
IUPAC 名称 |
iron;propan-2-ol |
InChI |
InChI=1S/C3H8O.Fe/c1-3(2)4;/h3-4H,1-2H3; |
InChI 键 |
RGDXATQMQZIAAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)O.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)
![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)

![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)
